![molecular formula C15H9N3O3S B2435036 2-(4-Nitrophényl)imidazo[2,1-b]benzothiazol-7-ol CAS No. 914224-34-3](/img/structure/B2435036.png)

2-(4-Nitrophényl)imidazo[2,1-b]benzothiazol-7-ol

Vue d'ensemble

Description

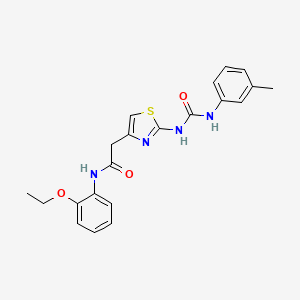

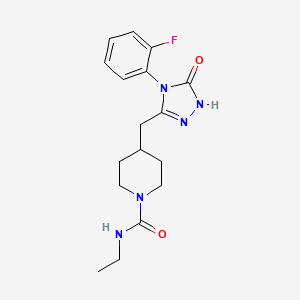

2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol is a heterocyclic compound that belongs to the class of imidazo[2,1-b]benzothiazoles. This compound is characterized by the presence of a nitrophenyl group at the 2-position and a hydroxyl group at the 7-position of the imidazo[2,1-b]benzothiazole core. It has a molecular formula of C15H9N3O3S and a molecular weight of 311.32 g/mol .

Applications De Recherche Scientifique

2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Studied for its potential therapeutic applications, including as a kinase inhibitor and a probe for imaging studies.

Industry: Utilized in the development of new materials with specific electronic and optical properties

Mécanisme D'action

Target of Action

The primary target of 2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for the survival and virulence of Mtb .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, resulting in the inhibition of the enzyme’s activity . This interaction disrupts the biosynthesis of pantothenate, thereby affecting the survival and virulence of Mtb .

Biochemical Pathways

The affected pathway is the pantothenate biosynthesis pathway . By inhibiting Pantothenate synthetase, the compound disrupts the production of pantothenate, a precursor of coenzyme A. This disruption affects various downstream processes that rely on coenzyme A, including fatty acid synthesis and energy metabolism .

Pharmacokinetics

The compound was designed and synthesized with in silico admet prediction, suggesting that it likely has favorable pharmacokinetic properties .

Result of Action

The compound exhibits significant antitubercular activity. The most active derivative carrying a 4-nitro phenyl moiety displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mtb H37Ra . Furthermore, no acute cellular toxicity was observed (>128 μM) towards the MRC-5 lung fibroblast cell line .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with 4-nitrobenzaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The hydroxyl group at the 7-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of alkylated or acylated derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine

- 2-(4-Nitrophenyl)imidazo[2,1-b]oxazole

- 2-(4-Nitrophenyl)imidazo[2,1-b]thiazole carboxamide derivatives

Uniqueness

2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrophenyl group enhances its reactivity and potential for further functionalization, while the hydroxyl group at the 7-position provides a site for additional chemical modifications .

Propriétés

IUPAC Name |

2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O3S/c19-11-5-6-13-14(7-11)22-15-16-12(8-17(13)15)9-1-3-10(4-2-9)18(20)21/h1-8,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKPMFCYLRAGSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C4=C(C=C(C=C4)O)SC3=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2434953.png)

![4-(But-2-yn-1-yloxy)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2434955.png)

![N-[2-(2,4-dichlorophenoxy)phenyl]-2,6-difluoro-3-nitrobenzamide](/img/structure/B2434958.png)

![3-methyl-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2434959.png)

![2-{2-[(azepan-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2434961.png)

![4-oxo-4,6,7,8-tetrahydro-3H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile](/img/structure/B2434969.png)

![Heptyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate](/img/structure/B2434970.png)

![7-allyl-1-(2-ethoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2434973.png)